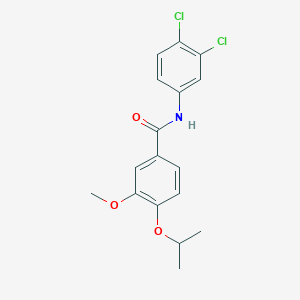
2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole
Descripción general
Descripción
2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole, also known as MMB or NSC 676914, is a benzothiazole derivative compound that has been extensively researched for its potential applications in various fields. This compound has shown promising results in the treatment of cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole has been extensively researched for its potential applications in cancer treatment. Studies have shown that 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole has also been shown to inhibit the activity of several cancer-related enzymes, including tyrosine kinase and topoisomerase II. In addition to cancer, 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole has shown potential in the treatment of inflammation, diabetes, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole is not fully understood. However, studies have shown that 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole inhibits the activity of several enzymes, including tyrosine kinase and topoisomerase II. 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole also induces cell cycle arrest and apoptosis in cancer cells. The exact mechanism of action of 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole in other diseases is still under investigation.
Biochemical and Physiological Effects:
2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole has been shown to have several biochemical and physiological effects. Studies have shown that 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole also inhibits the activity of several cancer-related enzymes, including tyrosine kinase and topoisomerase II. In addition to cancer, 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole has shown potential in the treatment of inflammation, diabetes, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole has several advantages for lab experiments. It is easy to synthesize in large quantities, and its purity can be easily determined. 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole has also been shown to be stable under various conditions, making it suitable for long-term storage. However, 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects on non-cancer cells are still under investigation.
Direcciones Futuras
There are several future directions for research on 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole. Studies are currently underway to determine the exact mechanism of action of 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole in cancer and other diseases. Researchers are also investigating the potential use of 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole in combination with other drugs for cancer treatment. In addition, studies are being conducted to determine the effects of 2-(methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole on non-cancer cells and its potential use in the treatment of other diseases.
Propiedades
IUPAC Name |
4-[(2-methylsulfanyl-1,3-benzothiazol-5-yl)sulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S3/c1-18-12-13-10-8-9(2-3-11(10)19-12)20(15,16)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIITMJIELJMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-5-(4-morpholinylsulfonyl)-1,3-benzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4760077.png)
![3-allyl-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidine-2,4-dione](/img/structure/B4760082.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-phenylurea](/img/structure/B4760087.png)


![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4760130.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4760134.png)
![N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4760135.png)
![1-ethyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760141.png)

![tert-butyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4760166.png)
![1-(3-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4760170.png)
![1,1',1'',1'''-[1,4-butanediylbis(2,5-dimethyl-1H-pyrrole-1,3,4-triyl)]tetraethanone](/img/structure/B4760179.png)
![N-(2-hydroxyethyl)-5-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B4760180.png)